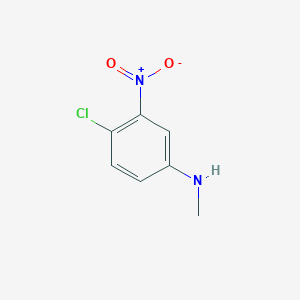

Aniline, 4-chloro-N-methyl-3-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Aniline, 4-chloro-N-methyl-3-nitro-” is a chemical compound that is used in the synthesis of substances and laboratory chemicals . It is also an intermediate or product in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions containing the cationic surfactant cetyltrimethylammonium (CTA) and the anionic nucleophile borohydride (BH 4-) .

Synthesis Analysis

The synthesis of “Aniline, 4-chloro-N-methyl-3-nitro-” involves several steps. It can be synthesized through the Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines . It can also be synthesized through the Mannich reaction with aldehydes and cyclic ketones to form β-amino carbonyl compounds . Nitration can also be used to form 4-chloro-3-nitroaniline in the presence of guanidinium nitrate .Molecular Structure Analysis

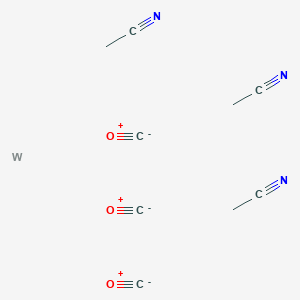

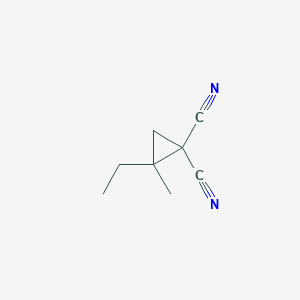

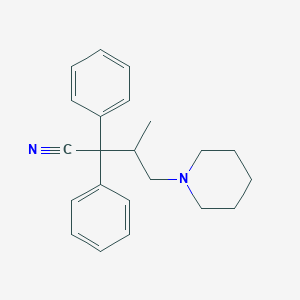

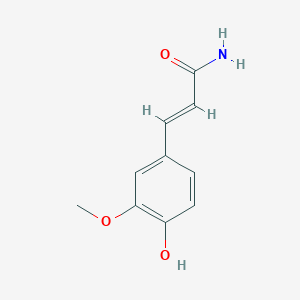

The molecular structure of “Aniline, 4-chloro-N-methyl-3-nitro-” can be represented as C7H7ClN2O2 . The molecular weight of this compound is 186.59600 .Chemical Reactions Analysis

“Aniline, 4-chloro-N-methyl-3-nitro-” undergoes several chemical reactions. It is one of the intermediates or products in the photochemical transformations (λ=254 nm) of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions containing the cationic surfactant cetyltrimethylammonium (CTA) and the anionic nucleophile borohydride (BH 4-) .Physical And Chemical Properties Analysis

“Aniline, 4-chloro-N-methyl-3-nitro-” is a crystalline substance with a white color . It has a density of 1.406g/cm3 and a boiling point of 327.6ºC at 760mmHg . The nitro group in the compound contributes to its high dipole moments, which fall between 3.5 D and 4.0 D .Wirkmechanismus

The mechanism of action of “Aniline, 4-chloro-N-methyl-3-nitro-” involves several steps. It can undergo direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . It can also undergo reactions with secondary amines, primary amines, and ammonia equivalents .

Safety and Hazards

“Aniline, 4-chloro-N-methyl-3-nitro-” is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may cause cancer . It is also very toxic to aquatic life with long-lasting effects . It is classified as a Category 3 acute toxicity substance and a Category 1B carcinogenic substance .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWYUIABSIEMJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167562 |

Source

|

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aniline, 4-chloro-N-methyl-3-nitro- | |

CAS RN |

16330-03-3 |

Source

|

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016330033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)